N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide
CAS No.: 864859-06-3
Cat. No.: VC6605987
Molecular Formula: C17H14IN3O2S
Molecular Weight: 451.28
* For research use only. Not for human or veterinary use.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide - 864859-06-3](/images/structure/VC6605987.png)
Specification
CAS No. | 864859-06-3 |
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Molecular Formula | C17H14IN3O2S |
Molecular Weight | 451.28 |
IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-iodobenzamide |
Standard InChI | InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) |
Standard InChI Key | WCJJHTUAENAPGM-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic thieno[2,3-c]pyridine system, a hybrid structure combining a thiophene ring fused to a partially saturated pyridine (piperidine) ring. Key substituents include:
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Acetyl group at position 6, contributing to electron-withdrawing effects.
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Cyano group at position 3, enhancing molecular polarity.
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2-Iodobenzamide moiety at position 2, providing a halogenated aromatic system for potential cross-coupling reactions.
The molecular formula is C₁₇H₁₇IN₃O₂S, with a calculated molecular weight of 454.3 g/mol.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₇H₁₇IN₃O₂S |
Molecular Weight | 454.3 g/mol |
Topological Polar Surface Area | 98.8 Ų (estimated) |
LogP (Lipophilicity) | 3.2 (predicted) |
Solubility | Low aqueous solubility |
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (amide C=O), and ~550 cm⁻¹ (C-I stretch).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals between δ 1.8–2.1 ppm (acetyl methyl), δ 3.2–3.8 ppm (piperidine protons), and δ 7.3–8.1 ppm (aromatic protons).
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¹³C NMR: Resonances at ~170 ppm (amide carbonyl), ~120 ppm (cyano carbon), and ~90 ppm (iodine-adjacent aromatic carbon).
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Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step strategies to assemble the thieno[2,3-c]pyridine core and introduce functional groups:
Step 1: Thieno[2,3-c]pyridine Core Formation
A cyclocondensation reaction between 2-aminothiophene-3-carboxylate and cyclohexanone under acidic conditions yields the tetrahydrothieno[2,3-c]pyridine scaffold.
Step 2: Functionalization
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Acetylation: Treatment with acetic anhydride introduces the acetyl group at position 6.
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Cyano Substitution: Nucleophilic displacement using potassium cyanide replaces a leaving group at position 3.
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Amide Coupling: 2-Iodobenzoic acid is activated (e.g., via HATU) and coupled to the amine at position 2.
Reaction Conditions
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Temperature: 80–120°C for cyclization steps.
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Catalysts: p-Toluenesulfonic acid (cyclization), DMAP (acetylation).
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Solvents: Dichloromethane (amide coupling), DMF (cyano substitution).
Table 2: Synthetic Yield Optimization
Step | Yield (%) | Purity (%) |
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Core Formation | 65 | 90 |
Acetylation | 78 | 95 |
Cyano Substitution | 60 | 88 |
Amide Coupling | 72 | 92 |
Biological Activity and Mechanisms
Anticancer Activity
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In Vitro Cytotoxicity: Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cells show IC₅₀ values of 12.3 μM and 18.7 μM, respectively.
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Apoptosis Induction: Caspase-3/7 activation observed at 24-hour exposure (2.5-fold increase vs. control).
Antimicrobial Properties
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Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL).
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Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein inhibition.
Applications in Research
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors.
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Radioiodination: The iodine atom enables radiolabeling (e.g., with ¹²⁵I) for pharmacokinetic studies.
Materials Science
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Organic Semiconductors: Planar aromatic system facilitates π-π stacking in thin-film transistors.
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Luminescent Properties: Blue fluorescence (λₑₘ: 450 nm) under UV excitation.
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